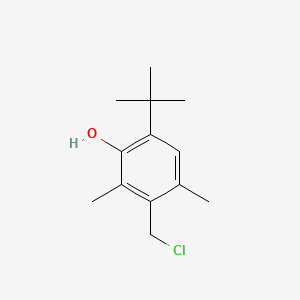

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

CAS No.: 23500-79-0

Cat. No.: VC3695190

Molecular Formula: C13H19ClO

Molecular Weight: 226.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23500-79-0 |

|---|---|

| Molecular Formula | C13H19ClO |

| Molecular Weight | 226.74 g/mol |

| IUPAC Name | 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol |

| Standard InChI | InChI=1S/C13H19ClO/c1-8-6-11(13(3,4)5)12(15)9(2)10(8)7-14/h6,15H,7H2,1-5H3 |

| Standard InChI Key | WODZSHMAILHEGD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1CCl)C)O)C(C)(C)C |

| Canonical SMILES | CC1=CC(=C(C(=C1CCl)C)O)C(C)(C)C |

Introduction

Chemical Identity and Structure

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is a substituted phenol characterized by a phenolic hydroxyl group, a tert-butyl group at position 6, a chloromethyl substituent at position 3, and methyl groups at positions 2 and 4 on the aromatic ring. This arrangement of functional groups contributes to its specific chemical behavior and applications.

Nomenclature and Identification

The compound is known by several synonyms in chemical literature and commercial contexts. These alternative names reflect various naming conventions and trade designations.

| Parameter | Information |

|---|---|

| IUPAC Name | 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol |

| CAS Registry Number | 23500-79-0 |

| Molecular Formula | C₁₃H₁₉ClO |

| EINECS Number | 245-697-4 |

| Common Synonyms | 2-(T-Butyl)-3-Chloromethyl-4,6-Dimethylphenol; 6-tert-Butyl-3-chloromethyl-2,4-xylenol; 2,4-Dimethyl-3-(chloromethyl)-6-tert-butylphenol |

The chemical structure features a phenol ring with the hydroxyl group at position 1, methyl groups at positions 2 and 4, a chloromethyl group at position 3, and a tert-butyl group at position 6. This specific arrangement of substituents determines its reactivity profile and applications in chemical synthesis .

Physical and Chemical Properties

Understanding the physicochemical properties of 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is essential for predicting its behavior in various chemical processes and applications. These properties influence its solubility, reactivity, stability, and handling requirements.

Physical Properties

The compound exhibits specific physical characteristics that are important for its identification, purification, and application.

| Property | Value |

|---|---|

| Molecular Weight | 226.74200 g/mol |

| Physical State | Solid at room temperature |

| Density | 1.055 g/cm³ |

| Boiling Point | 312.9°C at 760 mmHg |

| Melting Point | Not available |

| Flash Point | 143°C |

| Refractive Index | 1.526 |

| Vapor Pressure | 0.00028 mmHg at 25°C |

These physical properties indicate that the compound has a relatively high boiling point and low vapor pressure, characteristic of compounds with significant molecular weight and potential for intermolecular hydrogen bonding due to the phenolic hydroxyl group .

Chemical Properties

The chemical behavior of 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is influenced by its functional groups, particularly the phenolic hydroxyl group and the reactive chloromethyl substituent.

| Property | Value |

|---|---|

| Exact Mass | 226.11200 |

| Topological Polar Surface Area (PSA) | 20.23000 |

| LogP | 4.04530 |

| InChI | InChI=1/C13H19ClO/c1-8-6-11(13(3,4)5)12(15)9(2)10(8)7-14/h6,15H,7H2,1-5H3 |

The compound possesses both hydrophobic and hydrophilic moieties, as indicated by its LogP value of 4.04530, suggesting limited water solubility but good solubility in organic solvents. The phenolic hydroxyl group can participate in hydrogen bonding and acid-base reactions, while the chloromethyl group provides a site for nucleophilic substitution reactions .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol, with chloromethylation of 2,4-dimethyl-6-tert-butylphenol being the most common approach.

Chloromethylation Process

The primary method for synthesizing 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol involves the chloromethylation of 2,4-dimethyl-6-tert-butylphenol (also known as 6-tert-butyl-2,4-xylenol) using formaldehyde and hydrogen chloride.

The synthesis typically follows this procedure:

-

React 2,4-dimethyl-6-tert-butylphenol with paraformaldehyde in the presence of concentrated hydrochloric acid

-

Use a phase-transfer catalyst such as tetraethylammonium bromide to facilitate the reaction

-

Maintain the reaction at room temperature while monitoring progress by gas chromatography

-

Separate the product from the aqueous phase after completion

-

Dehydrate under reduced pressure to obtain the final product

This method provides high yields, typically around 97.2% based on the starting phenol .

Detailed Reaction Procedure

A specific example of the synthesis procedure involves the following steps:

-

Combine 169g of 2,4-dimethyl-6-tert-butylphenol, 35g of paraformaldehyde, 0.4g of tetraethylammonium bromide, 0.4g of Tween 60, and 100mL of concentrated hydrochloric acid in a reaction vessel

-

Stir the mixture and pass hydrogen chloride gas into the medium at room temperature

-

Monitor the reaction progress using gas chromatography until the content of 2,4-dimethyl-6-tert-butylphenol decreases to 1% or less

-

Separate the water phase by allowing the mixture to stand

-

Dehydrate under reduced pressure to obtain the finished product

This procedure yields 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol with a content of approximately 95.7% and a yield of 97.2% .

Applications and Uses

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol finds applications in various fields due to its unique structural features and reactivity profile.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis, particularly for the preparation of more complex molecules. Its reactivity is primarily associated with the chloromethyl group, which can undergo nucleophilic substitution reactions.

One significant application is in the synthesis of antioxidants, where 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is condensed with other compounds to produce molecules with enhanced stability and protective properties. For example, it has been used in the preparation of antioxidant 1790 through condensation with cyanuric acid or its salts under specific conditions, leading to improved reaction yields and product purity.

Industrial Applications

In industrial settings, the compound and its derivatives have been used in:

-

Polymer stabilization: As precursors to antioxidants that protect polymers against oxidative degradation

-

Specialty chemicals production: As building blocks for various fine chemicals

-

Research applications: As model compounds for studying substitution reactions on phenolic substrates

Research Findings

Scientific research on 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol has explored various aspects of its chemistry and potential applications.

Chemical Reactivity Studies

Comparison with Related Compounds

Understanding the similarities and differences between 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol and related compounds provides insight into structure-property relationships and helps predict behavior in various applications.

Comparison with Halomethyl Derivatives

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol can be compared to similar compounds where the chloromethyl group is replaced by other halomethyl substituents, such as bromomethyl. For example, 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol features a bromomethyl group instead of chloromethyl.

The nature of the halogen affects the compound's reactivity, with bromomethyl derivatives generally exhibiting higher reactivity in nucleophilic substitution reactions compared to chloromethyl analogs. This difference can be exploited in synthetic applications where controlled reactivity is important.

Comparison with Parent Phenol

The precursor compound, 6-tert-butyl-2,4-dimethylphenol (CAS: 1879-09-0), lacks the chloromethyl group and has different physicochemical properties:

| Property | 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol | 6-tert-butyl-2,4-dimethylphenol |

|---|---|---|

| Molecular Formula | C₁₃H₁₉ClO | C₁₂H₁₈O |

| Molecular Weight | 226.74 g/mol | 178.27 g/mol |

| Boiling Point | 312.9°C at 760 mmHg | Data varies by source |

| Vapor Pressure | 0.00028 mmHg at 25°C | Higher than the chloromethyl derivative |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume